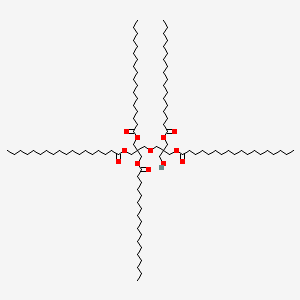

Dipentaerythritol pentastearate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dipentaerythritol pentastearate is an ester derived from dipentaerythritol and stearic acid. It is a white, waxy solid that is used in various industrial applications due to its excellent lubricating properties and thermal stability. This compound is particularly valued in the production of high-performance lubricants, coatings, and plasticizers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dipentaerythritol pentastearate is synthesized through the esterification of dipentaerythritol with stearic acid. The reaction typically involves heating dipentaerythritol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The reaction mixture is then subjected to purification processes, such as distillation or crystallization, to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dipentaerythritol pentastearate primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction of dipentaerythritol with stearic acid to form the ester, while hydrolysis involves the breakdown of the ester back into dipentaerythritol and stearic acid in the presence of water and an acid or base catalyst.

Common Reagents and Conditions

Esterification: Stearic acid, sulfuric acid or p-toluenesulfonic acid (catalyst), heat, and reflux conditions.

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.

Major Products Formed

Esterification: this compound.

Hydrolysis: Dipentaerythritol and stearic acid.

Wissenschaftliche Forschungsanwendungen

Dipentaerythritol pentastearate has a wide range of applications in scientific research and industry:

Chemistry: Used as a raw material in the synthesis of polyesters, polyethers, and polyurethanes.

Biology: Employed in the formulation of biocompatible lubricants and coatings for medical devices.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

Industry: Widely used in the production of high-performance lubricants, coatings, adhesives, plasticizers, and cosmetics

Wirkmechanismus

The mechanism of action of dipentaerythritol pentastearate in its applications is primarily based on its ability to form a stable, lubricating layer on surfaces. This layer reduces friction and wear, thereby enhancing the performance and longevity of mechanical systems. In drug delivery systems, its stability and biocompatibility allow for the controlled release of therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pentaerythritol tetrastearate: Another ester of pentaerythritol with similar lubricating properties but lower thermal stability.

Trimethylolpropane triester: Used in similar applications but has different physical properties and performance characteristics.

Neopentyl glycol diester: Known for its excellent thermal stability and used in high-temperature applications.

Uniqueness

Dipentaerythritol pentastearate stands out due to its higher molecular weight and the presence of multiple ester linkages, which confer superior thermal stability and lubricating properties compared to its counterparts .

Eigenschaften

CAS-Nummer |

20190-00-5 |

|---|---|

Molekularformel |

C100H192O12 |

Molekulargewicht |

1586.6 g/mol |

IUPAC-Name |

[2-(hydroxymethyl)-3-octadecanoyloxy-2-[[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propoxy]methyl]propyl] octadecanoate |

InChI |

InChI=1S/C100H192O12/c1-6-11-16-21-26-31-36-41-46-51-56-61-66-71-76-81-94(102)108-89-99(86-101,90-109-95(103)82-77-72-67-62-57-52-47-42-37-32-27-22-17-12-7-2)87-107-88-100(91-110-96(104)83-78-73-68-63-58-53-48-43-38-33-28-23-18-13-8-3,92-111-97(105)84-79-74-69-64-59-54-49-44-39-34-29-24-19-14-9-4)93-112-98(106)85-80-75-70-65-60-55-50-45-40-35-30-25-20-15-10-5/h101H,6-93H2,1-5H3 |

InChI-Schlüssel |

RBZMSAAQBUBBDH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(COCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14172314.png)

![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14172320.png)

![(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol](/img/structure/B14172327.png)

![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)

![Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide](/img/structure/B14172356.png)

![2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate](/img/structure/B14172359.png)

![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)

![Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane](/img/structure/B14172374.png)